molecular formula C11H8Cl2N4O2S2 B2398974 N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide CAS No. 868976-60-7

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide

Cat. No.: B2398974
CAS No.: 868976-60-7
M. Wt: 363.23
InChI Key: KGKLVORLYPOPFE-UHFFFAOYSA-N
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Description

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring and the dichlorobenzamide moiety in its structure contributes to its unique chemical and biological characteristics.

Scientific Research Applications

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Due to its anti-inflammatory properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Preparation Methods

The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide typically involves the following steps :

    Starting Material: The synthesis begins with 5-amino-1,3,4-thiadiazole-2-thiol.

    Alkylation: The sulfur atom of the thiadiazole ring is alkylated using a suitable alkylating agent.

    Acylation: The nitrogen atom is then acylated with 2,5-dichlorobenzoyl chloride to form the final product.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions, and the progress is monitored using thin-layer chromatography (TLC).

Chemical Reactions Analysis

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are usually conducted in solvents like ethanol or dichloromethane under reflux conditions.

Mechanism of Action

The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide involves its interaction with specific molecular targets :

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It inhibits the activity of enzymes like cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play a role in inflammation and cancer progression.

    Effects: By inhibiting these enzymes, the compound reduces inflammation and inhibits the growth of cancer cells.

Comparison with Similar Compounds

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide can be compared with other similar compounds :

    N-[5-({2-[4-(2-methoxyphenyl)piperidino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-phenoxynicotinamide: This compound has a similar thiadiazole ring but different substituents, leading to variations in biological activity.

    N-[5-({2-[(3-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutancarboxamide: This compound also contains the thiadiazole ring but with different functional groups, affecting its chemical reactivity and biological properties.

    N-[5-({2-[(4-Fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide: This compound has additional fluorine atoms and a pyrazole ring, which may enhance its pharmacological effects.

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4O2S2/c12-5-1-2-7(13)6(3-5)9(19)15-10-16-17-11(21-10)20-4-8(14)18/h1-3H,4H2,(H2,14,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKLVORLYPOPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(S2)SCC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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